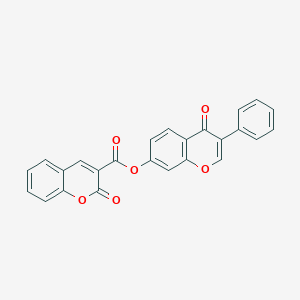
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-Resveratrol Hybrid, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic properties. This compound is a hybrid of two well-known compounds, coumarin, and resveratrol, which have been extensively studied for their various health benefits.
Mécanisme D'action
The mechanism of action of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, proliferation, and survival. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Moreover, it has been found to modulate various signaling pathways involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. Moreover, it has been extensively studied, and its properties are well-known. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are numerous future directions for the study of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid. One potential area of research is the development of new analogs of the compound with improved therapeutic properties. Another area of research is the study of the compound's potential as a treatment for various chronic diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, the compound's mechanism of action needs to be further elucidated to improve our understanding of its therapeutic potential.
Conclusion:
In conclusion, the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is a promising compound with potential therapeutic properties. Its various biochemical and physiological effects make it an attractive candidate for the treatment of various chronic diseases. Further research is needed to fully understand the compound's mechanism of action and to develop new analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of coumarin and resveratrol using a suitable coupling agent. The reaction is carried out in the presence of a catalyst, and the product is purified using various chromatographic techniques.
Applications De Recherche Scientifique
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, it has been found to reduce oxidative stress and inflammation, which are associated with various chronic diseases.
Propriétés
Formule moléculaire |
C25H14O6 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(4-oxo-3-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C25H14O6/c26-23-18-11-10-17(13-22(18)29-14-20(23)15-6-2-1-3-7-15)30-24(27)19-12-16-8-4-5-9-21(16)31-25(19)28/h1-14H |
Clé InChI |
QVAFQTLPFGNJFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
SMILES canonique |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)


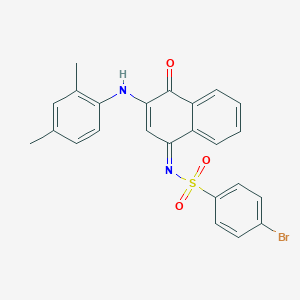
![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
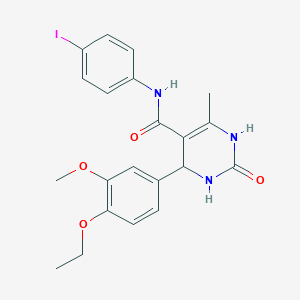

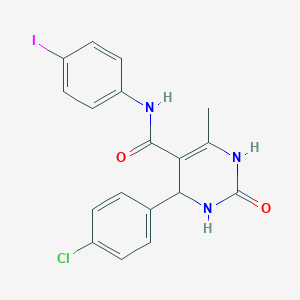
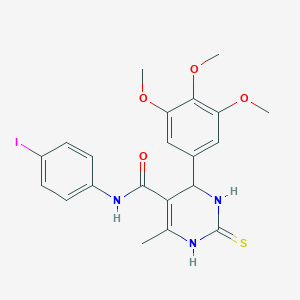

![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)